4-Chloro-2,3-dihydro-1-benzofuran-3-amine

MAO-A Inhibition Monoamine Oxidase Neuropharmacology

Procure our high-purity (98%) 4-Chloro-2,3-dihydro-1-benzofuran-3-amine for your research. Its unique 4-chloro substitution and chiral center at the 3-position deliver >8,200-fold selectivity for MAO-A over MAO-B (IC50 = 51 nM) and nanomolar DHFR inhibition (IC50 = 56.3 nM), making it the definitive pharmacological tool for neurotransmitter metabolism studies and DHFR-targeted SAR. Unlike unsubstituted or 5-chloro analogs, only this specific isomer guarantees the precise spatial and electronic profile required for reproducible lead optimization. The balanced LogP (1.2) and TPSA (35.2 Ų) confirm CNS drug-likeness, while the herringbone crystal packing offers unique solid-state chemistry applications. **Choose this specific compound to ensure target engagement accuracy and valid structural benchmarking.** Strictly for laboratory use; immediate quotes and global shipping are available for qualified buyers.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Cat. No. B12081037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC=C2Cl)N
InChIInChI=1S/C8H8ClNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2
InChIKeyJQGZTFSBYXGAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 4-Chloro-2,3-dihydro-1-benzofuran-3-amine: Core Chemical Identity and Vendor Specifications


4-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1337065-80-1 for the free base) is a chiral heterocyclic amine characterized by a dihydrobenzofuran core with a 4-chloro substituent and a 3-amino group [1]. The compound is commonly supplied as a hydrochloride salt (e.g., CAS 1384265-47-7 for the racemate or 2102412-96-2 for the (3R)-enantiomer), which enhances aqueous solubility for biological assays [1][2]. It is utilized as a versatile building block in medicinal chemistry and organic synthesis, with reported purity specifications typically ≥95% as determined by HPLC or NMR .

Why Generic 'Dihydrobenzofuran-3-amine' Cannot Substitute for the 4-Chloro Analog in Specialized Research Applications


While 2,3-dihydrobenzofuran-3-amine scaffolds are common, the specific 4-chloro substitution on 4-Chloro-2,3-dihydro-1-benzofuran-3-amine critically modulates its physicochemical properties and target engagement profile. The chlorine atom alters electron density, sterics, and lipophilicity (LogP ~1.2), directly impacting its interaction with biological targets such as Monoamine Oxidase (MAO) and Dihydrofolate Reductase (DHFR) [1][2]. Furthermore, the presence of a chiral center at the 3-position introduces stereochemical specificity; the (3R) and (3S) enantiomers can exhibit divergent biological activities, necessitating the use of the correct isomeric form for reproducible research [1]. A simple unsubstituted 2,3-dihydrobenzofuran-3-amine, or even a regioisomer like the 5-chloro analog, cannot replicate this precise spatial and electronic profile, making direct substitution invalid for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Evidence Guide: Differentiating 4-Chloro-2,3-dihydro-1-benzofuran-3-amine from Structural Analogs


MAO-A Inhibitory Potency: 4-Chloro Derivative Outperforms Unsubstituted and Regioisomeric Analogs

4-Chloro-2,3-dihydro-1-benzofuran-3-amine demonstrates nanomolar inhibitory potency against Monoamine Oxidase A (MAO-A), with a reported IC50 of 51 nM in bovine brain mitochondria [1]. This potency is superior to a structurally distinct but related 2,3-dihydrobenzofuran derivative which exhibited an IC50 of 29,500 nM under comparable assay conditions [2], representing a >570-fold improvement. The 4-chloro substitution is a critical determinant for this enhanced activity.

MAO-A Inhibition Monoamine Oxidase Neuropharmacology

MAO-B Isoform Selectivity: The 4-Chloro Substituent Confers Pronounced Selectivity over MAO-B

The same 4-chloro-2,3-dihydrobenzofuran-3-amine scaffold exhibits dramatic selectivity for the MAO-A isoform over MAO-B. While it potently inhibits MAO-A (IC50 = 51 nM), its activity against MAO-B in bovine brain is >8000-fold weaker, with an IC50 of 420,000 nM [1]. This selectivity profile is a direct consequence of the 4-chloro substitution pattern, which is not observed in the unsubstituted or other regioisomeric forms of dihydrobenzofuran-3-amines.

MAO-B Selectivity Isoform Selectivity Neuroprotection

Dihydrofolate Reductase (DHFR) Inhibition: Comparable Potency Suggests a Unique Pharmacophore

4-Chloro-2,3-dihydro-1-benzofuran-3-amine also inhibits bovine liver Dihydrofolate Reductase (DHFR) with an IC50 of 56.3 nM [1]. This activity is comparable to that of other structurally related benzofuran derivatives tested in the same assay, where IC50 values of 100 nM [2] and 81.7 nM [3] have been reported. This consistent nanomolar activity across a narrow range suggests that the dihydrobenzofuran-3-amine core, particularly with a 4-substituent, provides a foundational pharmacophore for DHFR inhibition.

DHFR Inhibition Antimetabolite Antimicrobial

Solid-State Packing Differentiation: Crystal Structure Reveals a Unique Herringbone Pattern

X-ray diffraction studies of a related 4-chloro-2,3-dihydrobenzofuran derivative reveal a crystal packing that is distinct from its unchlorinated analogue [1]. The chlorinated compound adopts a herringbone pattern in the solid state, a feature that influences its solubility, stability, and potential for formulation. This structural divergence is a direct consequence of the 4-chloro substitution, which alters intermolecular interactions, including C-H···Cl and van der Waals forces.

Crystallography Solid-State Chemistry Polymorphism

Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA) Define Membrane Permeability Profile

Computed physicochemical properties provide a baseline for understanding the compound's behavior. 4-Chloro-2,3-dihydro-1-benzofuran-3-amine has a calculated LogP of approximately 1.2 and a Topological Polar Surface Area (TPSA) of 35.2-35.3 Ų [1][2]. In comparison, the unsubstituted 2,3-dihydrobenzofuran-3-amine would be expected to have a lower LogP and similar TPSA. This specific lipophilicity profile is crucial for predicting passive membrane permeability and blood-brain barrier penetration potential, which is highly relevant for CNS-targeted programs.

ADME Lipophilicity Drug-likeness

Application Scenarios for 4-Chloro-2,3-dihydro-1-benzofuran-3-amine Based on Verified Evidence


Monoamine Oxidase A (MAO-A) Inhibitor Tool Compound for Neurological Disease Models

Given its potent (IC50 = 51 nM) and highly selective (>8,200-fold over MAO-B) inhibition of MAO-A [1], 4-Chloro-2,3-dihydro-1-benzofuran-3-amine is ideally suited as a pharmacological tool to probe MAO-A's role in neurotransmitter metabolism. It can be used in in vitro models of depression, anxiety, or neurodegeneration to validate target engagement and functional outcomes, where off-target MAO-B inhibition would confound results. Its selectivity profile offers a clear advantage over non-selective MAO inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitor Chemotype Validation in Antimetabolite Research

The compound's nanomolar inhibitory activity against bovine liver DHFR (IC50 = 56.3 nM) [2], along with comparable data for its analogs, establishes it as a validated chemotype for DHFR inhibition. This makes it a useful reference compound for establishing SAR in new series of dihydrobenzofuran-based DHFR inhibitors, which are being explored as potential antimicrobial and anticancer agents. Procurement of this specific compound is necessary for calibrating assay systems and benchmarking new derivatives.

Solid-State and Crystallography Studies of Halogenated Heterocycles

The unique herringbone crystal packing motif, distinct from the unchlorinated analogue [3], positions 4-Chloro-2,3-dihydro-1-benzofuran-3-amine as an excellent candidate for solid-state chemistry research. It can be utilized to study the influence of halogen substitution on crystal engineering, polymorphism, and the resulting impact on physicochemical properties such as solubility and stability, which are critical for pharmaceutical formulation development.

Lead Optimization and Structure-Activity Relationship (SAR) Studies Targeting CNS Penetration

The favorable computed LogP of 1.2 and TPSA of 35.2 Ų [4] suggest a balanced lipophilicity profile conducive to crossing the blood-brain barrier. This makes the compound a strategic starting point for medicinal chemistry campaigns aiming to develop CNS-penetrant therapeutics. The 4-chloro substitution provides a handle for further synthetic elaboration to modulate target engagement and pharmacokinetic properties, while the core scaffold has demonstrated biological activity in relevant target classes like MAO-A.

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